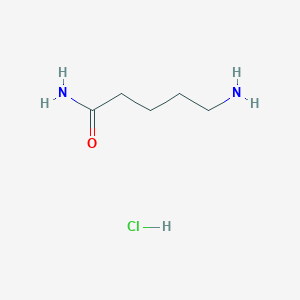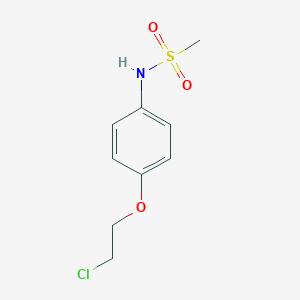
2-Amino-5-metil-1,3,4-tiadiazol
Descripción general
Descripción
2-Amino-5-methyl-1,3,4-thiadiazole (AMT) is an organic compound with the molecular formula C4H4N2S. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. AMT is a versatile molecule with numerous potential applications in the field of organic synthesis and scientific research.
Aplicaciones Científicas De Investigación
Monitoreo ambiental
2-Amino-5-metil-1,3,4-tiadiazol: se ha utilizado como una sonda molecular para la detección de cromo hexavalente (Cr(VI)) en muestras ambientales . Este compuesto reconoce selectivamente los iones Cr2O72- y CrO42-, que son contaminantes comunes en el agua debido a actividades industriales como el chapado de aluminio y el curtido del cuero . La sonda facilita la detección “a simple vista”, cambiando de color de incoloro a amarillo con el aumento de la concentración, lo que permite una evaluación rápida y conveniente de los niveles de Cr(VI) en muestras ambientales .
Química agrícola
En el sector agrícola, los derivados del This compound se han explorado por su posible uso como pesticidas . El marco estructural del compuesto es propicio para modificaciones químicas que pueden mejorar su bioactividad contra varias plagas agrícolas, proporcionando una base para desarrollar nuevos agroquímicos más efectivos.
Ciencia de materiales
Este compuesto sirve como precursor en la síntesis de varios materiales, incluidos compuestos heterocíclicos que son integrales para el desarrollo de nuevos materiales con aplicaciones potenciales en electrónica y fotónica . Su versatilidad en la síntesis permite la creación de compuestos con propiedades específicas adaptadas a aplicaciones de ciencia de materiales.
Investigación bioquímica
This compound: es un intermedio clave en la síntesis de moléculas bioquímicamente relevantes. Se utiliza en la construcción de moléculas complejas que pueden interactuar con sistemas biológicos, ayudando en el estudio de vías y procesos bioquímicos .
Química medicinal
El anillo de tiadiazol presente en el This compound es un motivo común en la química medicinal, donde se incorpora en moléculas diseñadas para modular objetivos biológicos . Sus derivados se han investigado por sus propiedades antimicrobianas, particularmente contra bacterias Gram-positivas como B. subtilis y S. aureus, que son de gran interés en el desarrollo de nuevos antibióticos .
Aplicaciones industriales
En el ámbito industrial, el This compound se utiliza como reactivo en la síntesis de colorantes y productos farmacéuticos . Su estructura química permite la creación de varios colorantes azoicos y compuestos farmacéuticos, incluidos aquellos con actividad antituberculosa<a aria-label="7: In the industrial realm, 2-Amino-5-methyl-1,3,4-thiadiazole is used as a reagent in the synthesis of dyes and pharmaceuticals6" data-citationid="18a5da47-2cf
Mecanismo De Acción
Target of Action
It’s known that the derivatives of 2-amino-5-methyl-1,3,4-thiadiazole exhibit a wide spectrum of anticancer activities .
Mode of Action
It’s known that the compound has been biologically examined for anticancer activity by studying the cytotoxic performance against two human cancer cell lines (a549 and hela) along with the molecular docking simulation . Both molecular docking and cytotoxic performance against cancer cell lines show positive outcomes .
Biochemical Pathways
It’s known that the compound has been used in the synthesis of substituted 5h-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones which displayed good cytotoxic activities .
Pharmacokinetics
It’s known that the induction of fluorine into a molecule can adequately influence their intrinsic potency, metabolic pathways, membrane permeability, and pharmacokinetic properties .
Result of Action
It’s known that the compound is a promising anticancer agent .
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Direcciones Futuras
The compound has been used in the synthesis of various derivatives with potential biological activities . It has been used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents . The compound has also been used in the synthesis of 9-methylthio-7,7-dioxo-7,7a-dihydro-5-oxo-7λ6,10-dithia-8,11-diaza-cyclopenta[b]phenantren-6-one . Future research could focus on exploring more potential applications of this compound and its derivatives in various fields.
Análisis Bioquímico
Biochemical Properties
2-Amino-5-methyl-1,3,4-thiadiazole interacts with various enzymes, proteins, and other biomolecules. It has been reported that the compound exhibits a wide spectrum of anticancer activities . The compound’s high polarizability value may enhance its bioactivity .
Cellular Effects
The compound has shown positive outcomes in cytotoxic performance against two human cancer cell lines (A549 and HeLa) along with the molecular docking simulation . It has been used for the treatment of leukemia L1210 cells by reducing adenine and guanine ribonucleotide .
Molecular Mechanism
The mechanism of action of 2-Amino-5-methyl-1,3,4-thiadiazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound is a promising anticancer agent .
Metabolic Pathways
It is known that the compound can influence metabolic pathways, membrane permeability, and pharmacokinetic properties .
Propiedades
IUPAC Name |
5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPUHXCGUHDVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148347 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>17.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
108-33-8 | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 108-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 108-33-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3,4-thiadiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-amino-5-methyl-1,3,4-thiadiazole?
A1: 2-Amino-5-methyl-1,3,4-thiadiazole has the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol. Key spectroscopic data includes:
- IR spectroscopy: Characteristic bands for N-H stretching, C=N stretching, and C-S stretching vibrations. [, ]
- NMR spectroscopy: 1H and 13C NMR spectra provide information on the chemical environment of the different protons and carbon atoms in the molecule. [, ]
Q2: How does 2-amino-5-methyl-1,3,4-thiadiazole behave as a ligand in metal complexes?
A2: 2-Amino-5-methyl-1,3,4-thiadiazole can act as a monodentate or bidentate ligand in metal complexes, coordinating through the nitrogen atoms of the amino group and/or the thiadiazole ring. [, , , , , , ] The coordination mode depends on the metal ion, other ligands present, and reaction conditions.
Q3: Can you provide examples of metal complexes formed with 2-amino-5-methyl-1,3,4-thiadiazole and their structural characteristics?
A3: Several metal complexes incorporating 2-amino-5-methyl-1,3,4-thiadiazole have been synthesized and characterized:
- [Hg(amtz)2Br2]: This complex exhibits a distorted tetrahedral geometry around the mercury atom, with coordination through two bromine ions and two nitrogen atoms from the thiadiazole ligands. []
- [CuCl2(C3H5N3S)2]: In this monomeric complex, the copper(II) ion adopts a slightly distorted tetrahedral geometry, coordinated by two chloride ions and two nitrogen atoms from the thiadiazole ligands. []
- [Pt(C3H5N3S)4][PtCl6]·2C3H7NO: This compound features a square-planar platinum(II) center coordinated to four 2-amino-5-methyl-1,3,4-thiadiazole ligands through nitrogen atoms. []
Q4: What are the potential applications of 2-amino-5-methyl-1,3,4-thiadiazole based on the reported research?
A4: Research suggests potential applications in several areas:
- Corrosion inhibition: 2-Amino-5-methyl-1,3,4-thiadiazole shows potential as a corrosion inhibitor for copper-nickel alloys in seawater. []
- Antifungal activity: Derivatives of 2-amino-5-methyl-1,3,4-thiadiazole, such as 2‐methyl‐5‐phenyl‐7‐amino‐[1,3,4]‐thiadiazolo[3,2‐a]pyrimidine‐6‐carbonitrile derivatives, exhibit promising antifungal activity against plant pathogens like Rhizoctonia solani and Trichoderma sp. []
- Resistive switching memory devices: Poly(4-vinyl phenol) composites incorporating 2-amino-5-methyl-1,3,4-thiadiazole demonstrate potential for use in nonvolatile WORM (Write Once Read Many times) and rewritable multifunctional resistive switching memory devices. []
- Pharmaceutical applications: Derivatives, like the aspirin conjugate, show potential as COX-2 selective inhibitors. []
Q5: What are the electrochemical properties of 2-amino-5-methyl-1,3,4-thiadiazole?
A5: Electrochemical studies reveal that 2-amino-5-methyl-1,3,4-thiadiazole undergoes a 2-electron, 2-proton oxidation process at a pyrolytic graphite electrode to form an electroactive azo product. [, ] This electrochemical behavior suggests its potential use in developing sensors or electrochemical devices.
Q6: What computational chemistry studies have been performed on 2-amino-5-methyl-1,3,4-thiadiazole?
A6: Quantum chemistry methods have been employed to model the formation mechanism of 2-amino-5-methyl-1,3,4-thiadiazole, providing insights into its synthesis and reactivity. []
Q7: Are there studies on the thermal properties of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives?
A7: Yes, thermal studies using techniques like thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC) have been conducted on 2-amino-5-methyl-1,3,4-thiadiazole and its metal complexes. [, ] This research helps understand their thermal stability and decomposition pathways. Additionally, studies investigating the effects of high pressure and temperature on the molecular crystal structure of 2-amino-5-methyl-1,3,4-thiadiazole have been conducted. []
Q8: What is the historical context of research on 2-amino-5-methyl-1,3,4-thiadiazole?
A8: Early studies focused on the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole and its derivatives. [] Subsequent research explored its coordination chemistry, forming complexes with various metal ions. [, , , , , , , , , ] More recently, investigations have expanded to explore its potential in diverse applications, including corrosion inhibition, antifungal agents, and materials science. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)








